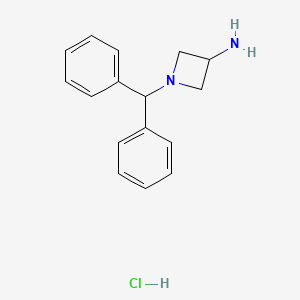

1-Benzhydrylazetidin-3-amine hydrochloride

Übersicht

Beschreibung

1-Benzhydrylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C16H19ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

The synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride typically involves a two-step process. The starting material, 1-benzhydrylazetidin-3-ol, is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction produces a mesylate intermediate, which is then treated with ammonium hydroxide in isopropanol at elevated temperatures to yield the desired compound .

Industrial production methods for this compound are not extensively documented, but the described laboratory synthesis can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

1-Benzhydrylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The mesylate intermediate formed during synthesis can undergo nucleophilic substitution reactions to produce various derivatives, such as 3-alkoxide, 3-bromide, 3-cyano, and 3-carboxylic acid azetidines.

Polymerization: Under certain conditions, the azetidine ring can open and lead to polymerization reactions.

Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, ammonium hydroxide, and various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis:

1-Benzhydrylazetidin-3-amine hydrochloride is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified to produce derivatives with enhanced biological activity. For instance, it has been explored as an intermediate in the synthesis of fluoroquinolone antibiotics, such as delafloxacin, which is effective against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Neuropharmacology:

The compound has shown promise in neuropharmacological applications. Studies indicate that it can modulate neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors, which are crucial for maintaining neuronal excitability . This suggests its potential use in developing treatments for neurological disorders such as epilepsy and anxiety.

Organic Synthesis

Intermediate in Complex Molecule Preparation:

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations makes it a valuable asset in synthetic organic chemistry .

Building Block for Multi-Target Directed Ligands:

Research has highlighted its role in creating multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach is particularly relevant in treating complex diseases such as cancer and neurodegenerative disorders .

Biological Studies

Mechanism of Action:

The compound's mechanism of action involves its interaction with specific molecular targets, acting as a ligand that binds to receptors or enzymes and modulates their activity. This property is crucial for understanding its potential therapeutic effects and guiding further research into its applications .

Case Studies and Research Findings

Wirkmechanismus

The exact mechanism of action of 1-Benzhydrylazetidin-3-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Benzhydrylazetidin-3-amine hydrochloride can be compared to other azetidine derivatives, such as:

1-Benzylazetidin-3-amine dihydrochloride: This compound has similar structural features but differs in its substituent groups, leading to different chemical and biological properties.

3-Amino-1-benzhydrylazetidine: Another closely related compound, which is often used as an intermediate in the synthesis of this compound.

Biologische Aktivität

1-Benzhydrylazetidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHN·HCl and a molecular weight of approximately 275.78 g/mol. Its structure features a bicyclic azetidine ring fused with a benzhydryl group, which contributes to its unique properties and biological activities. The compound appears as a white solid and is soluble in various organic solvents.

Target Enzymes

The primary target for this compound is the CYP 3A4 enzyme , a crucial enzyme involved in drug metabolism. The compound is known to potentially inhibit this enzyme, which can affect the metabolism of numerous substrates, leading to significant pharmacokinetic interactions.

Biochemical Pathways

By interacting with CYP 3A4, this compound may influence various biochemical pathways related to drug metabolism. Additionally, it has been reported to modulate neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid (GABA) receptors, which are essential for maintaining neuronal excitability.

Biological Activities

This compound exhibits a range of biological activities:

- Anticonvulsant Effects : Research indicates that the compound can modulate GABA uptake mechanisms, suggesting potential use as an anticonvulsant and antiepileptic agent.

- Analgesic and Anti-inflammatory Properties : Preliminary studies have shown promise in pain management and inflammation reduction.

- Antimicrobial and Anticancer Activities : The compound has demonstrated antimicrobial properties and potential anticancer effects, making it a candidate for further investigation in these therapeutic areas.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its interaction with metabolic enzymes. The inhibition of CYP 3A4 can alter the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use.

In Vitro Studies

In vitro studies have focused on the binding affinity of 1-benzhydrylazetidin-3-amines to various receptors involved in neurotransmission. These studies suggest that the compound's interaction with GABA receptors may lead to anticonvulsant effects, supporting its potential therapeutic applications in neurological disorders.

Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticonvulsant | Significant | Modulation of GABA uptake |

| Analgesic | Moderate | Inhibition of pain pathways |

| Anti-inflammatory | Moderate | Reduction of inflammatory mediators |

| Antimicrobial | Notable | Inhibition of bacterial growth |

| Anticancer | Promising | Induction of apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

1-benzhydrylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKOBTVZHDIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420894 | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-90-7, 1189735-08-7 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102065-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.